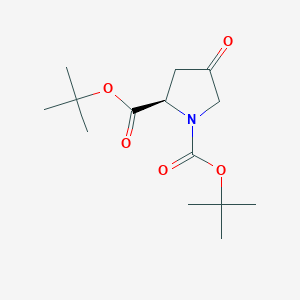
2-Bromo-5-methyl-oxazole-4-carbaldehyde
Overview
Description
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a synthetic organic compound that belongs to the oxazole family. It has a CAS Number of 1240598-14-4 and a molecular weight of 190 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde . The InChI code is 1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a white solid . Its molecular weight is 190 .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A study by Bhat et al. (2016) discusses the synthesis of new compounds with potential antimicrobial agents using a Vilsmeier–Haack reaction approach. These compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Synthesis and Characterization
- Rasmussen et al. (1993) isolated and synthesized bromoindoles from the marine sponge Pseudouberitesd hyalinus, which included derivatives related to oxazole-4-carbaldehyde. These compounds have potential biological significance (Rasmussen et al., 1993).
- Graham (2010) presented a method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles, offering a relatively mild condition approach compared to standard methods (Graham, 2010).
Chemical Properties and Reactions
- The study by Ferreira et al. (2010) focused on the synthesis of oxazole-4-carboxylate derivatives, investigating their photophysical properties and potential as fluorescent probes (Ferreira et al., 2010).
- Athmani et al. (1992) explored the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other azole derivatives from thiazolidine-2,4-dione, highlighting the versatility and reactivity of these compounds (Athmani et al., 1992).
Novel Applications
- Chu et al. (2019) designed a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics for homocysteine detection, demonstrating the potential of such derivatives in biological sensing applications (Chu et al., 2019).
properties
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBBNUSESANLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-oxazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



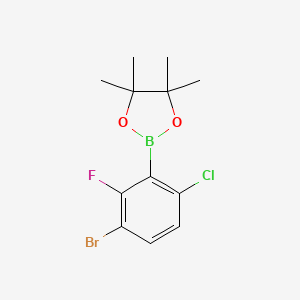
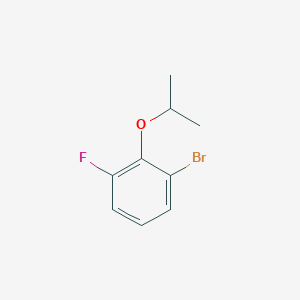
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)

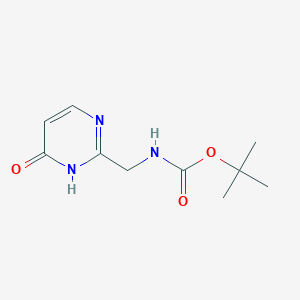
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
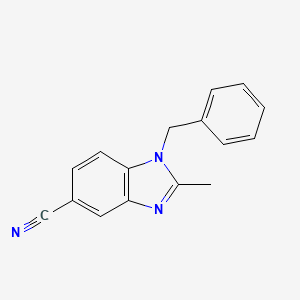

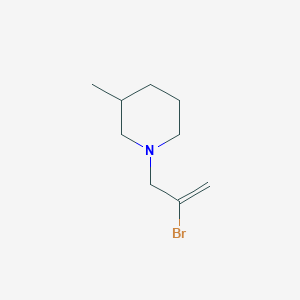
![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)
![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
